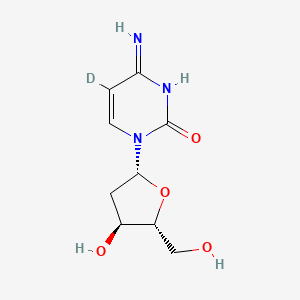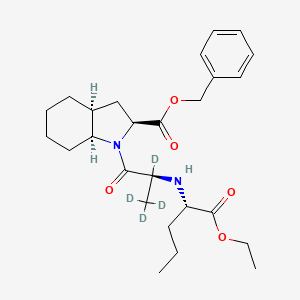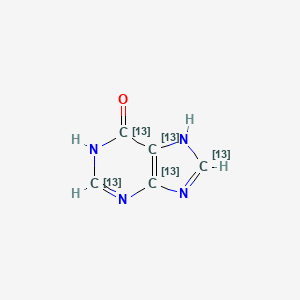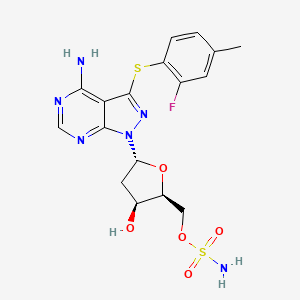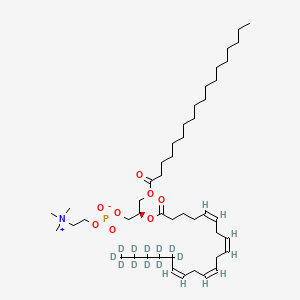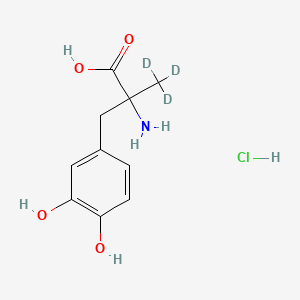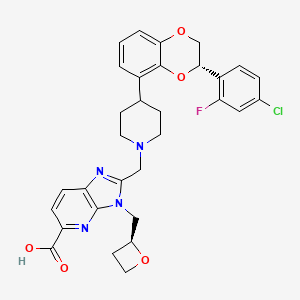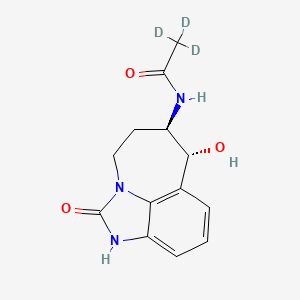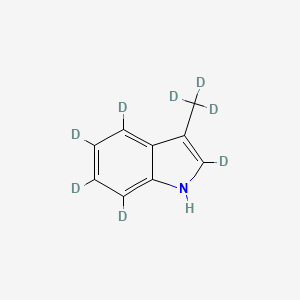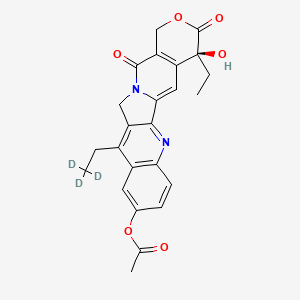
10-O-Acetyl SN-38-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-O-Acetyl SN-38-d3 is a deuterated derivative of SN-38, which is an active metabolite of the chemotherapeutic agent irinotecan. This compound is used primarily in scientific research, particularly in the fields of cancer research and drug metabolism studies .
Métodos De Preparación
The synthesis of 10-O-Acetyl SN-38-d3 involves the acetylation of SN-38-d3. The reaction typically uses acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride
Análisis De Reacciones Químicas
10-O-Acetyl SN-38-d3 undergoes several types of chemical reactions:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield SN-38-d3.
Oxidation and Reduction:
Substitution: The acetyl group can be substituted with other functional groups using various reagents and conditions.
Aplicaciones Científicas De Investigación
10-O-Acetyl SN-38-d3 is used extensively in scientific research:
Cancer Research: As a derivative of SN-38, it is used to study the mechanisms of action and metabolism of irinotecan and its metabolites.
Drug Metabolism Studies: It serves as an internal standard in mass spectrometry for the quantification of SN-38, aiding in the study of drug metabolism and pharmacokinetics.
Proteomics Research: The compound is also used in proteomics research to study protein interactions and modifications.
Mecanismo De Acción
10-O-Acetyl SN-38-d3, like SN-38, inhibits topoisomerase I, an enzyme involved in DNA replication. This inhibition leads to DNA damage and cell death, making it effective in cancer treatment. The acetylation at the 10-O position may affect the compound’s solubility and stability, potentially altering its pharmacokinetic properties .
Comparación Con Compuestos Similares
10-O-Acetyl SN-38-d3 is unique due to its deuterated nature, which makes it useful as an internal standard in mass spectrometry. Similar compounds include:
SN-38: The non-deuterated form, which is the active metabolite of irinotecan.
Irinotecan: The prodrug that is metabolized to SN-38 in the body.
10-O-Acetyl SN-38: The non-deuterated acetylated form of SN-38.
Propiedades
Fórmula molecular |
C24H22N2O6 |
|---|---|
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] acetate |
InChI |
InChI=1S/C24H22N2O6/c1-4-14-15-8-13(32-12(3)27)6-7-19(15)25-21-16(14)10-26-20(21)9-18-17(22(26)28)11-31-23(29)24(18,30)5-2/h6-9,30H,4-5,10-11H2,1-3H3/t24-/m0/s1/i1D3 |
Clave InChI |
PFECOLLKQQDLJK-ZZIKLSCDSA-N |
SMILES isomérico |
[2H]C([2H])([2H])CC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)C |
SMILES canónico |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


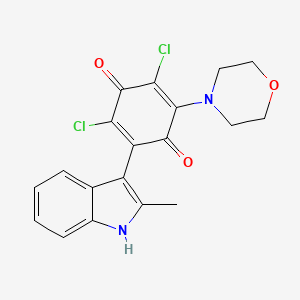
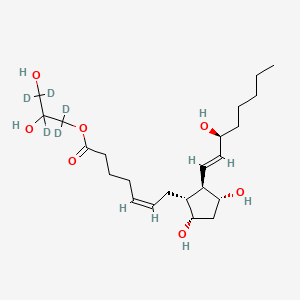
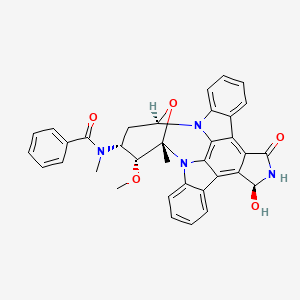
![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12420813.png)
